molecular formula C22H22ClN3O B298070 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

Cat. No. B298070
M. Wt: 379.9 g/mol
InChI Key: FKGPOJKCJSYSGD-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide, also known as CDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDDP is a hydrazide derivative of benzohydrazide, and its molecular formula is C21H22ClN3O. In

Mechanism of Action

The mechanism of action of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide involves the formation of DNA adducts, which interfere with DNA replication and transcription. 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide binds to DNA through its chloride ligands, forming intrastrand and interstrand crosslinks. These crosslinks prevent the separation of DNA strands, leading to the inhibition of DNA replication and transcription. In addition, 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide can also induce oxidative stress and activate various signaling pathways, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of DNA damage, oxidative stress, and apoptosis. 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide can also modulate the expression of various genes involved in cell proliferation, cell cycle regulation, and apoptosis. In addition, 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide can affect the activity of various enzymes, including glutathione peroxidase, catalase, and superoxide dismutase.

Advantages and Limitations for Lab Experiments

3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has several advantages as a research tool, including its potent cytotoxic activity against cancer cells, its ability to induce DNA damage and apoptosis, and its potential as a lead compound for the development of new drugs. However, 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide also has some limitations, including its low solubility in aqueous solutions, its potential toxicity to normal cells, and its limited stability in biological systems.

Future Directions

There are several future directions for the research on 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide. One direction is to explore the structure-activity relationship of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide and its analogs, in order to identify more potent and selective compounds for the treatment of cancer. Another direction is to investigate the potential of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide as a radiosensitizer, in combination with radiation therapy. Furthermore, the development of new drug delivery systems for 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide could improve its efficacy and reduce its toxicity. Finally, the investigation of the mechanism of action of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide could lead to the identification of new targets for the treatment of cancer.

Synthesis Methods

The synthesis of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide involves the reaction of 3-chlorobenzohydrazide with 1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in the presence of acetic acid. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. One of the most promising applications of 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide is in the development of new drugs for the treatment of cancer. 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.

properties

Product Name

3-chloro-N'-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide

Molecular Formula

C22H22ClN3O

Molecular Weight

379.9 g/mol

IUPAC Name

3-chloro-N-[(E)-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzamide

InChI

InChI=1S/C22H22ClN3O/c1-14-8-9-21(15(2)10-14)26-16(3)11-19(17(26)4)13-24-25-22(27)18-6-5-7-20(23)12-18/h5-13H,1-4H3,(H,25,27)/b24-13+

InChI Key

FKGPOJKCJSYSGD-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC(=CC=C3)Cl)C)C

SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC(=CC=C3)Cl)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC(=CC=C3)Cl)C)C

Origin of Product

United States

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